(R)-2-hydroxy-3-methylbutanoic acid (R)-2-hydroxy-3-methylbutanoic acid (R)-2-hydroxy-3-methylbutyric acid is the R-enantiomer of 2-hydroxy-3-methylbutyric acid. It derives from a D-valine. It is a conjugate acid of a (R)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyric acid.
Brand Name: Vulcanchem
CAS No.: 17407-56-6
VCID: VC21537393
InChI: InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
SMILES: CC(C)C(C(=O)O)O
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

(R)-2-hydroxy-3-methylbutanoic acid

CAS No.: 17407-56-6

Cat. No.: VC21537393

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-hydroxy-3-methylbutanoic acid - 17407-56-6

CAS No. 17407-56-6
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name (2R)-2-hydroxy-3-methylbutanoic acid
Standard InChI InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
Standard InChI Key NGEWQZIDQIYUNV-SCSAIBSYSA-N
Isomeric SMILES CC(C)[C@H](C(=O)O)O
SMILES CC(C)C(C(=O)O)O
Canonical SMILES CC(C)C(C(=O)O)O

Chemical Structure and Properties

(R)-2-Hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It belongs to the class of organic compounds known as hydroxy fatty acids, which are fatty acids containing a hydroxyl group in their carbon chain . The "R" designation in its name refers to the stereochemistry at the 2-position carbon atom, which plays a crucial role in its biological functions and interactions.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification and applications in various fields. These properties are summarized in Table 1.

PropertyValue
Melting point64-67 °C
Boiling point237.6±13.0 °C (Predicted)
Density1.136±0.06 g/cm³ (Predicted)
AppearanceSolid
Optical activity[α]₂₀/D 17±1°, c = 1% in chloroform
pKa3.87±0.16 (Predicted)
Storage conditionsInert atmosphere, 2-8°C

Table 1: Physical properties of (R)-2-hydroxy-3-methylbutanoic acid

The optical activity of this compound is particularly significant, as it confirms its chiral nature. The positive specific rotation ([α]₂₀/D 17±1°) is characteristic of the R-enantiomer and distinguishes it from its S-counterpart .

Structural Features

The chemical structure of (R)-2-hydroxy-3-methylbutanoic acid contains several key functional groups that determine its chemical behavior:

  • A carboxylic acid group (-COOH) at C1

  • A hydroxyl group (-OH) at the C2 position with R-configuration

  • A branched alkyl chain with a methyl substituent at C3

These functional groups provide potential sites for chemical reactions, including esterification, oxidation, and polymer formation.

Nomenclature and Identification

Synonyms and Alternative Names

(R)-2-Hydroxy-3-methylbutanoic acid is known by several alternative names in scientific literature and chemical databases:

  • D-Valic acid

  • D-α-hydroxyisovaleric acid

  • (R)-2-Hydroxyisovaleric acid

  • (2R)-2-Hydroxyisovaleric acid

  • (2R)-2-Hydroxy-3-methylbutyric acid

  • D-2-hydroxy-3-methylbutyric acid

Chemical Identifiers

The compound is registered with several chemical identifiers that enable precise identification in chemical databases and literature:

IdentifierValue
CAS Registry Number17407-56-6 (for R-enantiomer)
IUPAC Name(2R)-2-hydroxy-3-methylbutanoic acid
InChIInChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
InChI KeyNGEWQZIDQIYUNV-UHFFFAOYSA-N (for racemic mixture)
SMILESCC(C)C@@HC(O)=O

Table 2: Chemical identifiers for (R)-2-hydroxy-3-methylbutanoic acid

Biological Significance

Metabolic Origins and Pathways

(R)-2-Hydroxy-3-methylbutanoic acid is involved in several metabolic pathways in the human body. While the search results don't specify the metabolic pathways specific to the R-enantiomer, studies on 2-hydroxy-3-methylbutyric acid (racemic mixture) indicate that it originates primarily from:

  • Ketogenesis processes

  • Metabolism of branched-chain amino acids, particularly valine, leucine, and isoleucine

The stereospecific production of the R-enantiomer likely involves specific enzymatic processes that maintain stereochemical integrity during these metabolic transformations.

Clinical Significance

Elevated levels of 2-hydroxy-3-methylbutyric acid (including its R-enantiomer) have been detected in the urine of patients with various metabolic disorders, including:

  • Phenylketonuria

  • Methylmalonic acidemia

  • Propionic acidemia

  • 3-ketothiolase deficiency

  • Isovaleric acidemia

  • Multiple carboxylase deficiency

  • Maple syrup urine disease

  • Tyrosinemia type I

  • Galactosemia

Additionally, this compound has been identified in the urine of patients with lactic acidosis and ketoacidosis, as well as in severely asphyxiated babies . The presence of this compound in these conditions suggests its potential role as a biomarker for specific metabolic disorders, although more research is needed to establish definitive correlations.

Applications and Uses

Polymer Science

One of the most significant applications of (R)-2-hydroxy-3-methylbutanoic acid is in polymer chemistry. The compound has been used in the preparation of biodegradable, optically active, and isotactic poly(D-2-hydroxy-3-methylbutanoic acid) . These polymers have potential applications in:

  • Biodegradable packaging materials

  • Biomedical devices

  • Drug delivery systems

  • Tissue engineering scaffolds

The stereochemical purity of the R-enantiomer is crucial for controlling the mechanical and thermal properties of these polymers, as the tacticity (arrangement of stereogenic centers) significantly affects crystallinity and physical properties.

Research and Analytical Chemistry

As a chiral compound, (R)-2-hydroxy-3-methylbutanoic acid also serves as:

  • A chiral building block in asymmetric synthesis

  • A standard for chiral chromatography

  • A metabolic marker in biochemical studies

Analytical Methods for Detection and Quantification

Spectroscopic Methods

The identification and structural elucidation of (R)-2-hydroxy-3-methylbutanoic acid can be accomplished using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Optical rotation measurements to confirm stereochemistry

Comparative Analysis with Related Compounds

Comparison with Other Stereoisomers

It is important to distinguish (R)-2-hydroxy-3-methylbutanoic acid from its stereoisomers, as they possess different chemical and biological properties:

CompoundStereochemistryCAS NumberBiological Significance
(R)-2-hydroxy-3-methylbutanoic acid2R17407-56-6Used in biodegradable polymer synthesis, metabolite in various conditions
(S)-2-hydroxy-3-methylbutanoic acid2SNot provided in search resultsDifferent biochemical pathways and properties
(2R,3R)-3-hydroxy-2-methylbutanoic acid2R,3R12313369Hydroxy fatty acid, reported in Cuscuta chinensis
(2S,3R)-3-hydroxy-2-methylbutanoic acid2S,3RNot provided in search resultsLimited literature available

Table 3: Comparison of (R)-2-hydroxy-3-methylbutanoic acid with related stereoisomers

The positional isomer 3-hydroxy-2-methylbutanoic acid differs from our compound of interest in having the hydroxyl group at position 3 rather than position 2, resulting in different chemical and biological properties.

Relationship to GHB

2-Hydroxy-3-methylbutanoic acid (including its R-enantiomer) has been described as a close structural analogue of gamma-hydroxybutyrate (GHB), which is both a naturally occurring neurotransmitter and a psychoactive drug . This structural similarity suggests potential neuroactive properties that might be worth investigating in future research.

Research Challenges and Future Directions

Stereochemical Analysis

One of the challenges in studying (R)-2-hydroxy-3-methylbutanoic acid is the accurate determination of its enantiomeric purity. Advanced chiral separation techniques and stereochemical analysis methods are needed to ensure the compound's stereochemical integrity in both research and applications.

Metabolic Profiling

Further research is needed to establish the specific metabolic pathways that produce and utilize the R-enantiomer of 2-hydroxy-3-methylbutanoic acid in human metabolism. Stable isotope labeling and metabolic flux analysis could provide valuable insights into these pathways.

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